Diazodinitrophenol

Catalog No.
S525897
CAS No.
4682-03-5
M.F
C6H2N4O5
M. Wt
210.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diazodinitrophenol

CAS Number

4682-03-5

Product Name

Diazodinitrophenol

IUPAC Name

2-diazonio-4,6-dinitrophenolate

Molecular Formula

C6H2N4O5

Molecular Weight

210.1 g/mol

InChI

InChI=1S/C6H2N4O5/c7-8-4-1-3(9(12)13)2-5(6(4)11)10(14)15/h1-2H

InChI Key

IUKSYUOJRHDWRR-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+]#N)[O-])[N+](=O)[O-])[N+](=O)[O-]

solubility

Soluble in DMSO

Synonyms

Diazodinitrophenol; DDNP; Dinol;

Canonical SMILES

C1=C(C=C(C(=C1[N+]#N)[O-])[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound Diazodinitrophenol is 210.0025 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diazodinitrophenol is a diazo compound with the chemical formula C6_6H4_4N4_4O5_5. It is characterized as a yellow crystalline solid, which can darken upon exposure to sunlight. This compound was first synthesized in 1858 by German chemist Peter Griess and has since been utilized primarily in the production of dyes and explosives. Diazodinitrophenol is known for its explosive properties and is less sensitive to impact compared to other explosives like mercury fulminate, yet it is more powerful than them and nearly as powerful as lead azide .

DDNP is a highly dangerous substance due to its explosive nature. It should only be handled by trained professionals in a controlled environment. Here are some key safety points:

  • Detonates upon shock, heat, or friction [].
  • Toxic if inhaled or ingested.
  • Requires special shipping procedures due to explosion risk [].

  • Oxidation: It can be oxidized by strong oxidizing agents, resulting in the formation of nitrogen oxides and other by-products.
  • Reduction: The compound can be reduced to form amines and other derivatives.
  • Substitution: Reaction with sodium azide can yield the sodium salt of 2-azido-4,6-dinitrophenol, liberating nitrogen in the process .

The compound's reactivity is largely due to its nitro groups, which facilitate rapid decomposition, making it a potential explosive hazard when dry or subjected to heat or shock .

Diazodinitrophenol exhibits significant biological activity, particularly in its interactions with enzymes. It can influence cellular functions by disrupting metabolic processes and inducing oxidative stress. The compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the liver. In laboratory settings, it has been observed that diazodinitrophenol can induce mild oxidative stress at low doses in animal models .

The compound's insolubility in water under normal conditions makes it less reactive in aqueous environments but allows for its use in various chemical applications where stability is required .

The synthesis of diazodinitrophenol typically involves the diazotization of picramic acid (2-amino-4,6-dinitrophenol). A common method includes:

  • Preparing an alcoholic solution of picramic acid.
  • Gradually adding a nitrite (such as sodium nitrite) to this mixture while maintaining a controlled temperature.
  • The reaction leads to the precipitation of diazodinitrophenol crystals, which can then be collected and purified .

This method allows for the production of free-flowing crystals that are desirable for various applications.

Diazodinitrophenol has several applications primarily in the field of explosives:

  • Initiating Explosive: It is often used as an initiating explosive in propellant primer devices due to its high sensitivity to flame or heat.
  • Non-toxic Priming Explosives: Diazodinitrophenol serves as a substitute for lead styphnate in environmentally friendly explosive compositions .
  • Dyes Production: Historically, it has also been used as a precursor for dye manufacturing.

Its unique properties allow it to be utilized effectively in both military and industrial applications where explosive materials are required.

Research indicates that diazodinitrophenol interacts with various biomolecules, impacting cellular metabolism and enzyme activity. Its ability to induce oxidative stress suggests potential implications for toxicity studies and environmental assessments. The compound's stability under certain conditions also allows for controlled studies regarding its degradation and interaction with other chemicals .

Several compounds share structural or functional similarities with diazodinitrophenol. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
Mercury FulminateC2_2HgN2_2O2_2Highly sensitive explosive; used in detonators
Lead AzideC2_2H3_3N3_3OLess stable than diazodinitrophenol; used in primers
Picramic AcidC6_6H4_4N4_4O5_5Precursor to diazodinitrophenol; used as a dye
2-Azido-4,6-dinitrophenolC6_6H4_4N6_6ODerived from diazodinitrophenol; exhibits explosive properties

Uniqueness: Diazodinitrophenol stands out due to its balance between sensitivity and power compared to other explosives. Its application as a non-toxic alternative in priming mixtures further highlights its significance in modern explosives technology .

Griess's Original Diazotization Protocol

The diazotization reaction for synthesizing diazodinitrophenol was pioneered by Johann Peter Griess in 1858, representing the first successful preparation of a diazo compound [1] [2]. Griess's original protocol involved the diazotization of picramic acid (2-amino-4,6-dinitrophenol) using sodium nitrite and hydrochloric acid [3] [2]. The reaction mechanism begins with the in situ generation of nitrous acid from sodium nitrite and hydrochloric acid, followed by the formation of a nitrosonium ion that reacts with the aromatic amine to form the diazonium salt [4] [5].

The original Griess diazotization protocol follows a stepwise mechanism [2] [4]:

  • Formation of nitrous acid: Sodium nitrite reacts with hydrochloric acid to generate nitrous acid in situ
  • Generation of nitrosonium ion: The nitrous acid undergoes protonation and dehydration to form the reactive nitrosonium ion
  • Electrophilic attack: The nitrosonium ion attacks the amino group of picramic acid
  • Diazonium salt formation: Subsequent rearrangement and elimination steps yield the final diazodinitrophenol product

Griess initially employed warm aqueous nitrous acid, but later modified the reaction conditions to use a cold ethanolic solution, which he attributed to the successful recovery of the products [2]. This temperature control was crucial for preventing decomposition of the thermally unstable diazonium compound. The reaction typically requires acidic conditions (pH < 3) and temperatures maintained below 5°C to ensure stability of the diazonium intermediate [4] [5].

Picramic Acid Nitration Processes

The synthesis of diazodinitrophenol through picramic acid nitration represents an alternative approach to the diazotization route. Picramic acid can be synthesized by partial reduction of picric acid with sodium hydrogen sulfide or ammonium sulfide [6] [7]. The nitration process involves treating picramic acid with nitric acid in the presence of ethanol, which serves as both solvent and reducing agent [1].

The picramic acid nitration process follows a two-step mechanism [6] [7]:

  • Partial reduction of picric acid: Picric acid undergoes selective reduction to form picramic acid while maintaining the nitro groups at positions 4 and 6
  • Nitration and diazotization: The amino group of picramic acid is simultaneously nitrated and diazotized to form diazodinitrophenol

Research has demonstrated that the symmetrical isomer iso-picramic acid (4-amino-2,6-dinitrophenol) can also serve as a precursor for synthesizing the corresponding iso-diazodinitrophenol [6] [7]. Comparative studies indicate that the symmetrical isomers exhibit enhanced energetic properties due to their increased molecular symmetry, though they may present different synthesis challenges.

Traditional nitration processes typically employ mixed acid systems containing nitric acid and sulfuric acid. The sulfuric acid serves as both a dehydrating agent and a protonating medium, facilitating the nitration reaction [6]. Temperature control during nitration is critical, with reaction temperatures typically maintained between 0-10°C during acid addition to prevent decomposition of the product.

Modern Industrial Synthesis Techniques

Spherical Diazodinitrophenol Crystallization Methods

Modern industrial synthesis has evolved to produce spherical diazodinitrophenol crystals with improved flowability and controlled bulk density. The development of spherical crystallization techniques represents a significant advancement in diazodinitrophenol manufacturing, offering superior handling characteristics and processing advantages [8] [9].

The spherical crystallization process employs 4-methylphenol as a crystal control ingredient, which acts as a bridging agent to promote spherical agglomeration [8]. This modified method has been successfully implemented at factory scale, demonstrating improved yields of 5-10% compared to traditional methods [8]. The spherical diazodinitrophenol exhibits controlled bulk density ranging from 0.65-0.95 g/cm³, with average particle sizes of approximately 350 micrometers [8].

Characterization of spherical diazodinitrophenol using various analytical techniques reveals distinct advantages over traditional crystal forms [8]:

Physical Characteristics:

  • Average particle size: 350 micrometers
  • Bulk density: 0.65-0.95 g/cm³
  • Purity: >98.52%
  • Improved flowability characteristics

Thermal Properties:

  • Exothermic decomposition temperature range: 161.2-188.5°C
  • Enhanced thermal stability compared to traditional forms

Mechanical Properties:

  • Pressure resistance: >40 MPa without dead-pressing phenomena
  • Minimum detonating charge: approximately 0.15 g
  • Reduced impact sensitivity compared to traditional diazodinitrophenol

The spherical crystallization process involves three distinct phases [10] [11]:

  • Flocculation zone: Bridging liquid displaces surface liquids and brings crystals into close proximity through agitation
  • Zero growth zone: Entrapped fluids are expelled, and bridging liquid is squeezed onto small floc surfaces
  • Fast growth zone: Loose floccules transform into tightly packed spherical agglomerates

Temperature-Controlled Precipitation Systems

Temperature-controlled precipitation systems represent a critical advancement in modern diazodinitrophenol synthesis, addressing the thermal sensitivity of diazonium compounds while optimizing product quality and yield [12] [13]. These systems employ sophisticated temperature profiles to control nucleation and crystal growth, resulting in superior product characteristics.

The implementation of temperature-controlled precipitation involves several key components [12] [13]:

Cooling Crystallization Systems:

  • Controlled cooling rates to prevent rapid nucleation
  • Temperature gradients maintained throughout the reactor volume
  • Monitoring systems to ensure uniform temperature distribution

Direct Nucleation Control (DNC):

  • Maintains predetermined particle numbers during crystallization
  • Uses focused beam reflectance measurement for real-time monitoring
  • Automatically adjusts temperature profiles based on particle count feedback

Supersaturation Management:

  • Controls supersaturation levels to optimize crystal size and morphology
  • Prevents excessive nucleation through careful temperature control
  • Maintains operation within metastable zone limits

Temperature-controlled systems demonstrate significant advantages over conventional precipitation methods [13]:

  • Enhanced crystal uniformity: Controlled nucleation produces more uniform crystal size distributions
  • Improved product quality: Reduced agglomeration and better crystal morphology
  • Increased process robustness: Automatic adaptation to process variations
  • Higher yields: Optimized crystallization conditions improve overall yield

The temperature control strategy typically involves alternating heating and cooling cycles, creating dissolution loops that allow for controlled crystal growth [13]. This approach enables the production of larger, more uniform crystals with reduced agglomeration compared to linear cooling processes.

Wastewater Reduction Strategies

Modern industrial diazodinitrophenol synthesis incorporates comprehensive wastewater reduction strategies to address environmental concerns and improve process economics [8] [14] [15]. The production of diazodinitrophenol generates substantial wastewater volumes, with traditional processes producing 200-300 times more wastewater than the mass of product synthesized [15].

Circulation and Reuse Systems:

The implementation of wastewater circulation systems has demonstrated significant environmental benefits [8]. The modified spherical crystallization process incorporates circulation use of wastewater, resulting in substantially decreased wastewater generation compared to traditional methods. This approach reduces both water consumption and disposal requirements while maintaining product quality.

Advanced Treatment Technologies:

Several advanced treatment technologies have been developed specifically for diazodinitrophenol wastewater [14] [15] [16]:

Iron/Copper Bimetallic Ozone Process:

  • Combines Fe/Cu bimetallic particles with ozone for pollutant decomposition
  • Achieves 85.3% chemical oxygen demand removal efficiency
  • Demonstrates 95.0% color removal efficiency under optimized conditions
  • Operating parameters: Copper mass loading 0.02 g Cu per g Fe, dosage 20 g/L, pH 5.0

Sequential Reduction-Oxidation Process:

  • Employs modified zero-valent aluminum combined with sodium persulfate
  • Treats industrial wastewater containing 1,050 mg/L diazodinitrophenol without dilution
  • Achieves 96.81% diazodinitrophenol degradation and 81.20% chemical oxygen demand removal

Sequential Ozone-Fenton Process:

  • First-stage ozonation provides acidic effluent (pH = 3) suitable for subsequent treatment
  • Second-stage Fenton process mineralizes remaining organic compounds
  • Significantly improves biodegradability of treated wastewater [16]

Process Optimization Strategies:

Industrial implementations have identified several key optimization strategies [14] [15]:

  • pH Control: Maintaining optimal pH conditions (typically 5.0) maximizes treatment efficiency
  • Dosage Optimization: Precise control of treatment chemical dosages ensures cost-effective operation
  • Reaction Time Management: Optimized treatment times (typically 15 minutes) balance efficiency with operational costs
  • Temperature Control: Maintaining appropriate reaction temperatures enhances treatment effectiveness

Environmental Impact Reduction:

The implementation of wastewater reduction strategies has demonstrated measurable environmental benefits [15]:

  • Reduced water consumption: Circulation systems decrease fresh water requirements
  • Lower discharge volumes: Advanced treatment enables water reuse and recycling
  • Decreased chemical oxygen demand: Treatment systems effectively reduce organic pollutant loads
  • Improved biodegradability: Treated wastewater exhibits enhanced biodegradation characteristics

Crystalline Morphology Analysis

Diazodinitrophenol exhibits diverse crystalline morphologies depending on synthesis conditions and processing methods. The compound crystallizes in yellow needles in its pure form, though technical grade samples may appear as brown powders due to impurities . The crystal system has been determined to be monoclinic with space group P21/c [2].

Spherical Morphology Characteristics

Controlled crystallization using 4-methylphenol as a morphology control agent produces spherical diazodinitrophenol particles with enhanced flowability properties [3]. These spherical crystals demonstrate:

ParameterValueSignificance
Average particle size350 μmOptimal for handling and processing
Bulk density0.65-0.95 g/cm³Controllable density range
Purity>98.52%High-quality crystalline form
Pressing behaviorPressable at >40 MPaNo dead pressing phenomenon

Crystal Structure Characteristics

X-ray diffraction analysis reveals that spherical diazodinitrophenol maintains similar diffraction patterns to traditional forms, indicating structural consistency across morphologies [3]. The crystalline structure is stabilized by intramolecular hydrogen bonding between nitro and diazo groups, contributing to its sensitivity to thermal and photolytic stimuli [4].

Morphological Impact on Properties

Spherical morphology significantly affects physical properties and handling characteristics. Impact sensitivity testing demonstrates that spherical diazodinitrophenol exhibits reduced sensitivity compared to traditional needle-like crystals, while maintaining effective detonation capability with a minimum detonating charge of approximately 0.15 g [3]. The controlled morphology also enhances flowability characteristics, making the material more suitable for industrial processing applications.

Density Functional Theory-Based Molecular Modeling Studies

Comprehensive quantum chemical investigations using density functional theory have provided detailed insights into the electronic structure and stability of diazodinitrophenol isomers [5] [6] [2].

Computational Methodology

The DFT calculations employed the B3LYP functional with 6-311++G(d,p) basis set, providing accurate predictions of molecular properties and electronic structures [5] [6]. Multiple isomeric forms were investigated, including bicyclic dinitrobenzoxadiazol structures and azide-type 2-diazo-1-oxide configurations.

Electronic Stability Analysis

Systematic comparison of isomeric forms reveals that azide-type structures consistently demonstrate greater electronic stability than their bicyclic counterparts [5] [6]. This stability difference arises from more favorable charge distribution and reduced ring strain in the azide configurations.

Tautomeric Forms and Stability

DFT calculations identify two stable tautomeric forms of diazodinitrophenol [2]:

Structure I (Open Diazo Form): Features linear CNN arrangement and represents the more thermodynamically stable configuration. This structure shows excellent agreement with experimental crystal structure data.

Structure II (Cyclic Azoxy Form): Contains a cyclic diazo arrangement but exhibits higher energy than Structure I.

The energy difference between tautomers provides important insights into decomposition pathways and thermal stability characteristics.

Aromaticity Assessment

Nucleus-independent chemical shift calculations provide quantitative measures of local aromaticity within the molecular framework [5] [6]. These values help explain the electronic properties and reactivity patterns observed experimentally.

Pressure Effects on Electronic Structure

Advanced DFT studies incorporating hydrostatic pressure effects demonstrate systematic changes in molecular geometry and electronic properties [7]. Under compression, significant structural transformations occur at 10, 59, and 66 GPa, with the molecule existing in quinoid form below 10 GPa and cyclic azoxy form between 10-58 GPa.

Stability and Reactivity Profiles

Thermal Decomposition Pathways

Thermal decomposition of diazodinitrophenol follows well-characterized pathways involving multiple bond scission processes and gas evolution reactions [8] [9] [10].

Differential Scanning Calorimetry Analysis

DSC measurements reveal characteristic thermal behavior with onset decomposition at 161.2°C and peak decomposition occurring around 175°C [3] [11]. The decomposition process spans a temperature range of 161.2-188.5°C, with exothermic heat release indicating rapid energy release during thermal breakdown.

Kinetic Analysis Methods

Thermal decomposition kinetics have been analyzed using multiple approaches [8] [9]:

Kissinger Method: Provides activation energy estimates based on peak temperature shifts with varying heating rates.

Flynn-Wall-Ozawa Method: Offers model-independent kinetic parameter determination through isoconversional analysis.

These complementary methods enable comprehensive characterization of decomposition kinetics and provide insights into reaction mechanisms.

Primary Decomposition Mechanisms

DFT calculations identify the most energetically favorable decomposition pathway involving intramolecular hydrogen transfer mediated by ring closure, with an activation energy of 47 kcal/mol (197 kJ/mol) [2]. This process leads to:

  • Formation of mono-furazan derivatives
  • Water molecule elimination
  • Nitrogen gas evolution
  • Complex organic fragment generation

Bond Dissociation Analysis

Computational studies indicate that C-N bonds (both C-nitro and C-diazo) exhibit significantly lower bond populations compared to other molecular bonds, suggesting these as primary sites for decomposition initiation [2]. The sequential breakdown follows:

  • Initial C-N bond scission
  • Rapid nitrogen gas evolution (~14.8% mass loss)
  • Secondary fragmentation reactions
  • Formation of stable end products

Gaseous Product Formation

Thermogravimetric analysis coupled with mass spectrometry identifies primary gaseous decomposition products as nitrogen, water vapor, and carbon dioxide [9] [10]. The nitrogen evolution corresponds precisely to the theoretical mass loss expected from diazo group decomposition.

Photolytic Degradation Mechanisms

Photochemical stability studies reveal that diazodinitrophenol undergoes rapid degradation when exposed to ultraviolet irradiation, while showing remarkable stability under visible light conditions [12] [13].

UV-Induced Decomposition

Exposure to UV irradiation results in fast decomposition to three distinct degradation products, designated DP1, DP2, and DP3 [12] [13]. UHPLC-ESI-MS/MS characterization provides detailed structural information about these photolytic products, though complete structural assignments require additional investigation.

Photolysis Kinetics and Mechanisms

The photolytic decomposition follows first-order kinetics under controlled UV exposure conditions. The rapid reaction rate suggests direct photochemical excitation of the diazo chromophore, leading to:

  • Electronic excitation of diazo nitrogen
  • Nitrogen-nitrogen bond weakening
  • Radical intermediate formation
  • Secondary reaction pathways producing multiple products

Wavelength Dependence

The compound shows strong absorption in the UV range, making it particularly susceptible to photolytic degradation at wavelengths below 350 nm. This photosensitivity has important implications for storage and handling under ambient lighting conditions.

Environmental Photodegradation

Under natural sunlight exposure, diazodinitrophenol undergoes gradual color changes from yellow to brown or dark green, indicating slow photochemical transformation [14] [15]. This photodegradation represents an important environmental fate pathway for the compound in surface applications.

Mechanistic Pathways

Photolytic degradation likely proceeds through multiple competing pathways:

  • Direct photolysis of the diazo group
  • Nitro group photoreduction
  • Phenolic ring modifications
  • Intermolecular photochemical reactions

Acid/Base Resistance Characteristics

Stability testing under various pH conditions reveals exceptional resistance to both acidic and basic environments, distinguishing diazodinitrophenol from many other energetic materials [12].

Acidic Stability Profile

Under acidic conditions (pH < 7), diazodinitrophenol demonstrates complete stability with no detectable degradation products formed even under prolonged exposure [12]. This remarkable acid resistance stems from:

  • Protonation of basic nitrogen sites reducing nucleophilic reactivity
  • Enhanced hydrogen bonding stabilizing the crystal structure
  • Reduced hydrolytic susceptibility of the diazo linkage

Basic Stability Characteristics

Similarly, exposure to basic conditions (pH > 7) produces no measurable degradation [12]. This alkaline stability contrasts with many explosive compounds that undergo rapid hydrolysis under basic conditions. The stability mechanisms include:

  • Deprotonation of phenolic hydroxyl groups creating stable phenolate anions
  • Reduced electrophilic character of the diazo carbon
  • Minimal nucleophilic attack pathways available

Comparative Stability Assessment

The exceptional acid-base stability of diazodinitrophenol distinguishes it from related compounds such as 2,4-dinitroanisole, which undergoes alkaline hydrolysis through nucleophilic aromatic substitution mechanisms [16]. This stability profile has important implications for:

  • Long-term storage under various environmental conditions
  • Processing in aqueous media
  • Environmental persistence considerations
  • Waste treatment methodologies

Mechanistic Understanding

The molecular basis for acid-base resistance lies in the electronic structure of the compound. The diazo group's electron-withdrawing character, combined with nitro group effects, creates a highly stabilized aromatic system resistant to nucleophilic and electrophilic attack under moderate pH conditions.

Environmental Implications

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Exact Mass

210.0025

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CV76O0RICT

Wikipedia

Diazodinitrophenol

Dates

Last modified: 04-14-2024
1: Fischer D, Gottfried JL, Klapötke TM, Karaghiosoff K, Stierstorfer J, Witkowski TG. Synthesis and Investigation of Advanced Energetic Materials Based on Bispyrazolylmethanes. Angew Chem Int Ed Engl. 2016 Dec 23;55(52):16132-16135. doi: 10.1002/anie.201609267. Epub 2016 Nov 25. PubMed PMID: 27885780.
2: Huynh MHV, Coburn MD, Meyer TJ, Wetzler M. Green primary explosives: 5-nitrotetrazolato-N2-ferrate hierarchies. Proc Natl Acad Sci U S A. 2006 Jul 5;103(27):10322-10327. doi: 10.1073/pnas.0604241103. Epub 2006 Jun 27. PubMed PMID: 16803957; PubMed Central PMCID: PMC1502456.

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